Beta-D-Glucose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H12O6 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26874-89-5 | |
| Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
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Solubility |
1200.0 mg/mL | |
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CAS No. |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
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| Record name | .BETA.-D-GLUCOPYRANOSE | |
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Melting Point |
146 - 150 °C | |
| Record name | Beta-D-Glucose | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-glucopyranose can be synthesized through the enzymatic hydrolysis of starch or cellulose. Enzymes such as amylase and cellulase break down these polysaccharides into glucose units, which can then cyclize to form beta-D-glucopyranose under aqueous conditions. The reaction typically occurs at mild temperatures (30-40°C) and neutral pH .
Industrial Production Methods
Industrially, beta-D-glucopyranose is produced by the hydrolysis of starch using acid or enzymatic methods. The process involves:
Starch Liquefaction: Starch is gelatinized by heating in water and then partially hydrolyzed using alpha-amylase.
Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.
Purification: The glucose solution is purified through filtration and ion-exchange chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-D-glucopyranose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.
Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Bromine water, pH 6-7, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Acetic anhydride, pyridine, 0-5°C.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
Beta-D-glucopyranose has been studied for its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research indicates that derivatives of beta-D-glucopyranose can inhibit the formation of amyloid plaques associated with Alzheimer’s disease. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose has shown significant efficacy in inhibiting the aggregation of amyloid-beta peptides, which are key players in the pathology of Alzheimer's disease .
1.2 Drug Delivery Systems
Beta-D-glucopyranose is utilized in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate drugs, enhancing their solubility and stability. Studies have demonstrated that beta-D-glucopyranose-based nanoparticles can improve the bioavailability of poorly soluble drugs .
1.3 Antimicrobial Activity
Research has indicated that beta-D-glucopyranose derivatives exhibit antimicrobial properties against various pathogens. These compounds can disrupt microbial cell membranes and inhibit growth, making them potential candidates for developing new antimicrobial agents .
Food Science Applications
2.1 Sweetener and Flavor Enhancer
Beta-D-glucopyranose serves as a natural sweetener and flavor enhancer in food products. Its low-caloric nature makes it an attractive alternative to traditional sugars, particularly in health-conscious markets .
2.2 Prebiotic Effects
As a prebiotic, beta-D-glucopyranose promotes the growth of beneficial gut bacteria. This property is crucial for maintaining gut health and preventing gastrointestinal disorders. Studies have shown that consumption of beta-D-glucopyranose can enhance the proliferation of probiotics such as Lactobacillus and Bifidobacterium .
Biochemical Research Applications
3.1 Structural Biology
In structural biology, beta-D-glucopyranose is used as a model compound to study glycosylation processes and carbohydrate-protein interactions. Its conformational flexibility allows researchers to investigate how carbohydrates influence protein structure and function .
3.2 Glycobiology
Beta-D-glucopyranose plays a pivotal role in glycobiology, particularly in studying glycoproteins and glycolipids. Its ability to form glycosidic bonds is essential for understanding cellular recognition processes and signaling pathways .
Case Studies
Mechanism of Action
Beta-D-glucopyranose exerts its effects primarily through its role in metabolic pathways. It is a key substrate for glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then enters various metabolic pathways, including the pentose phosphate pathway and the citric acid cycle, providing energy and biosynthetic precursors for the cell .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alpha-D-Glucopyranose
- Structural Difference: The alpha anomer has the C1 hydroxyl group in the equatorial position, leading to a 1.2–2.5 kcal/mol higher energy in the gas phase compared to the beta anomer due to axial substituent strain .
- Thermodynamic Stability: In aqueous solution, the energy difference diminishes (~0.5 kcal/mol) due to hydration effects. Beta-D-glucopyranose forms stronger hydrogen bonds with water, stabilizing its axial hydroxyl .
- Biological Role: Alpha-D-glucopyranose is prevalent in storage polysaccharides (e.g., starch, glycogen) due to its compact helical structure, whereas the beta form dominates in structural polymers like cellulose .
Table 1: Key Differences Between Alpha- and Beta-D-Glucopyranose
Beta-D-Galactopyranose
- Structural Difference: The C4 hydroxyl group is axial in beta-D-galactopyranose (4C1 chair), unlike the equatorial C4 hydroxyl in beta-D-glucopyranose .
- Conformational Flexibility: Beta-D-galactopyranose exhibits greater ring puckering flexibility, enabling interactions with lectins and antibodies in glycoproteins .
- Enzymatic Recognition: Beta-D-galactosidases show specificity for galactopyranose due to hydrogen bonding with the axial C4 hydroxyl, a feature absent in glucopyranose .
Table 2: Comparison with Beta-D-Galactopyranose
Beta-D-Mannopyranose
- Structural Difference: The C2 hydroxyl is axial in beta-D-mannopyranose, contrasting with the equatorial C2 hydroxyl in beta-D-glucopyranose .
- Ring Geometry: The pyranose ring oxygen (O5) in mannopyranose deviates ~1 Å from the mean plane, unlike glucopyranose, where all atoms lie within 0.5 Å of parallel planes .
- Enzymatic Interactions: Mannopyranose-specific enzymes (e.g., mannosidases) recognize the axial C2 hydroxyl, a key determinant in carbohydrate antigenicity .
Beta-D-Fructofuranose
- Ring Size: A five-membered furanose ring vs. the six-membered pyranose ring in glucopyranose.
- Metabolic Pathways: Beta-D-fructofuranose is central to sorbitol degradation, while beta-D-glucopyranose participates in trehalose degradation .
Conformational and Catalytic Insights
Beta-D-glucopyranose adopts nine distinct free energy minima, including chair, boat, and skew-boat forms, with the (4)C1 chair being the most stable . Distorted conformers (e.g., E3/2H3, E3/4H3) act as transition states during enzymatic catalysis, aligning with the "substrate preactivation" hypothesis in β-glucoside hydrolases .
Table 3: Conformational Energy Landscape of Beta-D-Glucopyranose
| Conformation | Relative Energy (kcal/mol) | Role in Enzymatic Catalysis |
|---|---|---|
| (4)C1 Chair | 0.0 | Ground state |
| E3/2H3 Skew-Boat | +4.2 | Transition state |
| E3/4H3 Skew-Boat | +5.1 | Transition state |
| Boat | +6.3 | Rarely populated |
| References |
Biological Activity
β-D-glucopyranose is a naturally occurring monosaccharide that plays a significant role in various biological processes. It is a fundamental building block of polysaccharides such as cellulose and starch, and its derivatives exhibit diverse biological activities. This article explores the biological activity of β-D-glucopyranose, focusing on its immunomodulatory effects, antimicrobial properties, and potential in cancer therapy.
Immunomodulatory Effects
β-D-glucopyranose is known for its immunomodulatory properties, primarily attributed to its role as a component of β-glucans. These polysaccharides have been shown to interact with immune cells, enhancing their function. Key findings include:
- Macrophage Activation : β-glucans derived from β-D-glucopyranose stimulate macrophages, leading to increased phagocytosis and cytokine production. This activation is mediated through specific receptors such as Dectin-1 and CR3, which recognize β-glucans and trigger immune responses .
- Natural Killer (NK) Cell Stimulation : Research indicates that β-glucans can enhance the activity of NK cells, promoting their ability to target and destroy tumor cells .
- Dendritic Cell Maturation : β-D-glucans facilitate the maturation of dendritic cells, which are crucial for initiating adaptive immune responses. This process involves the secretion of pro-inflammatory cytokines that help in the activation of T cells .
Antimicrobial Activity
The antimicrobial properties of β-D-glucopyranose derivatives have been extensively studied. Some notable findings include:
- Inhibition of Bacterial Growth : Certain derivatives of β-D-glucopyranose exhibit significant antibacterial activity against Gram-positive bacteria. For instance, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL .
- Antifungal Activity : Research has also demonstrated that β-D-glucopyranose derivatives possess antifungal properties, particularly against Candida species. The cytotoxicity of these compounds was evaluated using various assays, indicating their potential as antifungal agents .
Anti-Cancer Properties
β-D-glucopyranose has been investigated for its anti-cancer potential through various mechanisms:
- Induction of Apoptosis : Studies have shown that certain β-D-glucopyranose derivatives can induce apoptosis in cancer cell lines. For example, 1-O-(2-chloro-3-phenyl thio propyl)-β-D-glucopyranose demonstrated significant cytotoxicity against human cancer cell lines, including prostate and breast cancer cells .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at different phases (G1 and S phase), leading to inhibited proliferation of cancer cells .
- Mechanisms of Action : The anti-cancer effects are often linked to the modulation of signaling pathways involved in cell survival and apoptosis. For instance, some derivatives have been shown to inhibit STAT3 phosphorylation, which is crucial for cancer cell survival .
Case Studies
Several case studies highlight the biological activities associated with β-D-glucopyranose:
- Immunotherapy Applications : In clinical settings, β-glucans derived from β-D-glucopyranose have been used as immunotherapeutic agents in cancer treatment. Patients receiving β-glucan supplementation showed enhanced immune responses and improved survival rates in combination with conventional therapies.
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of β-D-glucopyranose derivatives against clinical isolates of Candida species. The findings revealed promising results, suggesting that these compounds could be developed into effective antifungal treatments.
Q & A
Basic Research Questions
Q. How do the structural differences between α- and β-D-glucopyranose anomers influence their reactivity in aqueous environments?
- Methodological Answer : The anomeric configuration (α vs. β) determines axial/equatorial orientation of the hydroxyl group at C1, impacting hydrogen-bonding patterns and solvent interactions. In water, β-D-glucopyranose adopts a chair conformation (⁴C₁) with equatorial hydroxyls, favoring hydration via cooperative hydrogen bonds with water molecules . However, α-D-glucopyranose predominates in solution due to its lower steric strain and favorable dipole alignment with polar solvents . Techniques like NMR spectroscopy (e.g., monitoring mutarotation kinetics) or X-ray crystallography can resolve these differences experimentally.
Q. What experimental approaches validate the stability of β-D-glucopyranose in non-polar solvents compared to water?
- Methodological Answer : Solvent polarity directly affects anomeric equilibrium. In dichloromethane, β-D-glucopyranose is favored due to reduced solvation of the axial hydroxyl group, which minimizes dipole-dipole repulsions. This can be quantified using polarimetry or gas chromatography (GC) after derivatization (e.g., trimethylsilylation) to stabilize the anomers for analysis .
Advanced Research Questions
Q. How does the conformational free energy landscape of β-D-glucopyranose explain substrate preactivation in β-glucoside hydrolases?
- Methodological Answer : Ab initio metadynamics simulations reveal nine free energy minima for β-D-glucopyranose, with only six corresponding to canonical chair conformations. Enzymes like β-glucoside hydrolases selectively bind distorted conformers (e.g., ²S₀ or B₂,₅) that align with catalytic requirements (e.g., bond elongation at the glycosidic oxygen). This preactivation is validated via X-ray crystallography of enzyme-substrate complexes, showing geometric and electronic compatibility .
Q. What computational methods resolve discrepancies in intramolecular hydrogen-bonding patterns in β-D-glucopyranose?
- Methodological Answer : Topological analysis of electron density (e.g., B3LYP/6-31+G(d) or MP2/6-31+G(d)) demonstrates that vicinal OH groups in the ⁴C₁ conformation do not form intramolecular hydrogen bonds. Instead, they engage in bidentate interactions with water, characterized by bond critical points (BCPs) with elevated electron density (ρ(r) > 0.02 a.u.) .
Q. How do force field parameterizations affect modeling of β-D-glucopyranose ring distortion in molecular dynamics (MD) simulations?
- Methodological Answer : Comparative metadynamics studies using AMBER, CHARMM, and GROMOS force fields show significant variations in puckering amplitudes (Δq > 0.2 Å) and pseudorotational itineraries. For accurate modeling, hybrid QM/MM approaches are recommended to capture transition states in enzyme catalysis, validated against crystallographic B-factors .
Q. What synthetic strategies enable regioselective glycosylation of β-D-glucopyranose derivatives?
- Methodological Answer : Protecting group strategies (e.g., benzoylation at C2/C3/C6) combined with Koenigs-Knorr conditions (Ag₂CO₃ catalysis) yield methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside with >90% regioselectivity. NMR (¹H-¹³C HSQC) and mass spectrometry (ESI-MS) confirm linkage specificity .
Q. How can electron density maps distinguish between anomeric forms in crystallographic studies?
- Methodological Answer : High-resolution X-ray diffraction (≤0.8 Å) combined with multipole refinement resolves anomeric differences via electron density peaks at C1 (e.g., β-anomer shows a flattened pyramid geometry). Pairwise comparison with DFT-optimized structures (e.g., B3LYP/6-311+G(2d,p)) reduces model bias .
Data-Driven Methodological Challenges
Q. What analytical techniques quantify β-D-glucopyranose in complex mixtures (e.g., plant extracts)?
- Methodological Answer : GC-MS with prior derivatization (e.g., methoximation followed by silylation) achieves nanogram-level detection. For polar matrices, HILIC-ESI-MS/MS with isotopic labeling (¹³C-glucose) improves specificity, mitigating matrix effects .
Q. How do puckering coordinates derived from Cremer-Pople analysis reconcile with experimental ring distortions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
